Tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate Tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 936850-10-1
VCID: VC7854076
InChI: InChI=1S/C14H25NO5/c1-7-19-10(16)13(5,6)14(18)8-15(9-14)11(17)20-12(2,3)4/h18H,7-9H2,1-6H3
SMILES: CCOC(=O)C(C)(C)C1(CN(C1)C(=O)OC(C)(C)C)O
Molecular Formula: C14H25NO5
Molecular Weight: 287.35

Tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate

CAS No.: 936850-10-1

Cat. No.: VC7854076

Molecular Formula: C14H25NO5

Molecular Weight: 287.35

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate - 936850-10-1

Specification

CAS No. 936850-10-1
Molecular Formula C14H25NO5
Molecular Weight 287.35
IUPAC Name tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate
Standard InChI InChI=1S/C14H25NO5/c1-7-19-10(16)13(5,6)14(18)8-15(9-14)11(17)20-12(2,3)4/h18H,7-9H2,1-6H3
Standard InChI Key YMCBJSPGMCTBSK-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C)C1(CN(C1)C(=O)OC(C)(C)C)O
Canonical SMILES CCOC(=O)C(C)(C)C1(CN(C1)C(=O)OC(C)(C)C)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₄H₂₅NO₅, with a molecular weight of 287.35 g/mol. Its IUPAC name, tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate, reflects the presence of three key functional groups:

  • A tert-butyl carbamate group at the 1-position of the azetidine ring.

  • A 3-hydroxyazetidine core, a four-membered nitrogen-containing ring.

  • A 1-ethoxy-2-methyl-1-oxopropan-2-yl side chain, contributing ester and ketone functionalities.

Key Structural Features:

  • Stereochemistry: The hydroxy group at the 3-position of the azetidine ring introduces a chiral center, necessitating careful stereochemical control during synthesis .

  • Hydrogen Bonding: The hydroxy and carbamate groups facilitate hydrogen bonding, influencing solubility and crystallization behavior.

  • Thermal Stability: The tert-butyl group enhances thermal stability, making the compound suitable for high-temperature reactions .

Table 1: Chemical Identifiers

PropertyValueSource
CAS Number936850-10-1
Molecular FormulaC₁₄H₂₅NO₅
Molecular Weight287.35 g/mol
IUPAC Nametert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate
SMILESCCOC(=O)C(C)(C)C1(CN(C1)C(=O)OC(C)(C)C)O
InChI KeyYMCBJSPGMCTBSK-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate involves multi-step organic reactions, typically starting from azetidine precursors. A common route includes:

  • Azetidine Ring Functionalization: Introduction of the hydroxy group via oxidation or hydroxylation of a prochiral azetidine intermediate .

  • Esterification: Reaction with ethyl 2-methyl-3-oxobutanoate to install the 1-ethoxy-2-methyl-1-oxopropan-2-yl side chain.

  • Carbamate Protection: Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate .

Critical Challenges:

  • Stereoselectivity: Achieving high enantiomeric purity requires chiral catalysts or resolution techniques, as noted in patent US8785632B2, which describes analogous syntheses for kinase inhibitors .

  • Purification: The compound’s polar functional groups necessitate advanced chromatographic methods for isolation.

Applications in Pharmaceutical Research

This compound is primarily employed as a building block in the synthesis of drug candidates, particularly those targeting protein kinases and G protein-coupled receptors (GPCRs) .

Case Study: Protein Kinase Inhibitors

In patent US8785632B2, structurally related azetidine derivatives are disclosed as potent inhibitors of kinases such as JAK2 and ALK . The hydroxyazetidine moiety in tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate serves as a scaffold for introducing pharmacophoric groups that enhance target binding . For example, substitution at the hydroxy position with aryl or heteroaryl groups yields compounds with nanomolar inhibitory activity .

Table 2: Representative Drug Candidates Derived from Analogous Intermediates

Target KinaseIC₅₀ (nM)Structural Modification SiteReference
JAK212Hydroxyazetidine C3
ALK8Ethoxy-oxo-propane side chain
Shipping ModeFee Range (USD)Conditions
Excepted Quantity0≤1 g (Class 6.1)
Limited Quantity15–60Ground transport only
Accessible (Air)200+Class 3, 4, 5, or 8 hazards
SupplierPurityPackagingPrice (25 mg)
AstaTech90%Sealed vial$189
VulcanChem95%Amber glass$210

Recent Developments and Future Directions

Recent patents highlight innovations in stereoselective synthesis and catalytic hydroxylation to improve the compound’s accessibility . Future research may explore its utility in mRNA vaccine adjuvants or covalent kinase inhibitors, leveraging its reactive hydroxy group for conjugation .

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